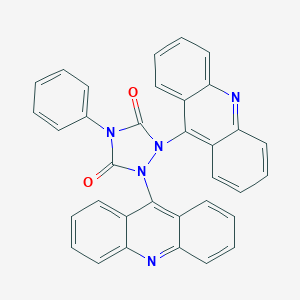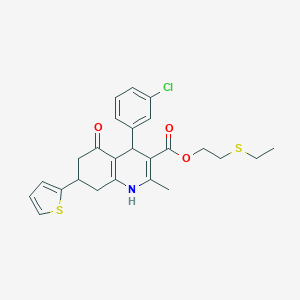
1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a compound that belongs to the class of 1,2,4-triazole derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with a halogenated acetal in the presence of a base such as cesium carbonate . The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified and characterized using spectroscopic techniques such as FT-IR, 1D, and 2D NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE has several scientific research applications:
作用機序
The mechanism of action of 1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole.
1,3,4-Thiadiazole Derivatives: Compounds such as 1,2,4-triazole-3-thione and 1,3,4-thiadiazole derivatives.
Uniqueness
1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is unique due to its combination of a 1,2,4-triazole ring with a dioxane moiety. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications.
特性
分子式 |
C19H19N3O2S |
|---|---|
分子量 |
353.4g/mol |
IUPAC名 |
3-(1,3-dioxan-4-ylmethylsulfanyl)-4,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C19H19N3O2S/c1-3-7-15(8-4-1)18-20-21-19(22(18)16-9-5-2-6-10-16)25-13-17-11-12-23-14-24-17/h1-10,17H,11-14H2 |
InChIキー |
ZQRUVANIBUOZDH-UHFFFAOYSA-N |
SMILES |
C1COCOC1CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1COCOC1CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 5-hydroxy-2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B395248.png)
![3-(4-tert-butylphenyl)-10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B395249.png)
![(2Z)-4-(4-CHLOROPHENYL)-3-ETHYL-N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B395251.png)
![1-Mesityl-2-[3-(2-mesityl-2-oxoethylidene)-1,4-dihydro-2-quinoxalinylidene]ethanone](/img/structure/B395254.png)
![1-(4-Propoxyphenyl)-3-(3-pyridyl)benzo[f]quinoline](/img/structure/B395257.png)
![7-tert-butyl-2-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B395258.png)





![2-[(4-tert-butylbenzoyl)amino]-N-(2,6-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B395269.png)
